5-ethyl-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)benzoate
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Overview
Description
5-ethyl-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)benzoate is a complex organic compound that features an imidazole ring fused with a benzoate ester
Preparation Methods
The synthesis of 5-ethyl-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazole ring.
Esterification: The benzoic acid derivative is esterified using an alcohol in the presence of an acid catalyst.
Substitution Reactions: Various substituents are introduced to the imidazole and benzoate rings through nucleophilic or electrophilic substitution reactions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
5-ethyl-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)benzoate undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketones to alcohols.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, introducing various functional groups to the molecule.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-ethyl-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-ethyl-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)benzoate involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar compounds include other imidazole derivatives such as:
- 5-methyl-2-[4-methyl-5-oxo-4-(propan-2-yl)-4,5-dihydro-1H-imidazol-2-yl]pyridine-3-carboxylic acid
- 5-methyl-4-oxo-5-phenyl-4,5-dihydro-2-furancarboxylic acid
Compared to these compounds, 5-ethyl-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)benzoate is unique due to its specific ester and alkyl substituents, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C16H19N2O3- |
---|---|
Molecular Weight |
287.33 g/mol |
IUPAC Name |
5-ethyl-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)benzoate |
InChI |
InChI=1S/C16H20N2O3/c1-5-10-6-7-11(12(8-10)14(19)20)13-17-15(21)16(4,18-13)9(2)3/h6-9H,5H2,1-4H3,(H,19,20)(H,17,18,21)/p-1 |
InChI Key |
NCRMVYHKSMPSSJ-UHFFFAOYSA-M |
Canonical SMILES |
CCC1=CC(=C(C=C1)C2=NC(C(=O)N2)(C)C(C)C)C(=O)[O-] |
Origin of Product |
United States |
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